molecular formula C14H26Cl2N4 B1383866 5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride CAS No. 2109439-79-2

5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

Cat. No. B1383866
CAS RN: 2109439-79-2
M. Wt: 321.3 g/mol
InChI Key: LCABVZFEISQPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride” has a molecular weight of 321.29 . It is a research chemical and not much information is available about its properties or uses .

Scientific Research Applications

Potential in 5-HT3 Receptor Antagonism

Research on compounds structurally related to 5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride, specifically tropane-3-spiro-4'(5')-imidazolines, has indicated their potential as 5-HT3 receptor antagonists. These compounds have been studied for their conformational properties and their ability to displace the binding of [3H]GR65630, a 5-HT3 receptor antagonist, suggesting a role in biochemical and pharmacological applications (Whelan et al., 1995).

Role in ACC Inhibition

A derivative of the compound, specifically a spiropiperidine lactam, has been synthesized and identified as a potential inhibitor of acetyl-CoA carboxylase (ACC). This enzyme plays a crucial role in fatty acid metabolism, and its inhibition is of interest in the development of novel pharmaceuticals (Huard et al., 2012).

Antiviral Applications

Derivatives of imidazo[4,5-b]pyridine, closely related to the compound , have been synthesized and evaluated for their antiviral properties, specifically against human cytomegalovirus (HCMV), herpes simplex viruses (HSV1/HSV2), and varicella-zoster virus (VZV) (Cundy et al., 1997).

Potential as Angiotensin II Receptor Antagonists

N-alkylated derivatives of 2-n-butyl-imidazo[4,5]pyridine, which include structural motifs similar to this compound, have shown potential as angiotensin II receptor antagonists, a key target in the treatment of hypertension (Werner & Klaus, 1992).

Inhibitors of Gastric Acid Secretion

Spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes), similar in structure to the compound of interest, have been identified as potent inhibitors of gastric proton pump enzyme, indicating their potential use in the development of anti-ulcer drugs (Palmer et al., 2009).

properties

IUPAC Name

5-butylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine];dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4.2ClH/c1-2-3-9-18-10-4-12-13(17-11-16-12)14(18)5-7-15-8-6-14;;/h11,15H,2-10H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCABVZFEISQPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2=C(C13CCNCC3)N=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 3
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5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 4
5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 6
5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

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